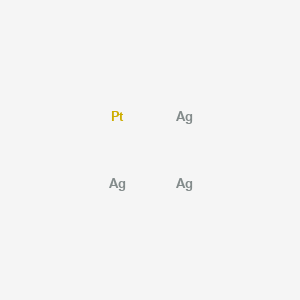
Platinum;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum;silver is a compound that combines the unique properties of both platinum and silver. Platinum is a dense, malleable, ductile, highly unreactive, precious, silverish-white transition metal . Silver, on the other hand, is a soft, white, lustrous transition metal known for its highest electrical conductivity, thermal conductivity, and reflectivity of any metal . The combination of these two metals results in a compound with remarkable properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of platinum;silver compounds typically involves the use of platinum and silver salts. One common method is the co-precipitation technique, where solutions of platinum and silver salts are mixed under controlled conditions to form a precipitate. This precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as chemical vapor deposition (CVD) and electrodeposition. These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Platinum;silver compounds can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form oxides of platinum and silver.
Reduction: Reduction reactions can convert platinum and silver oxides back to their metallic forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum and silver oxides, reduced metallic forms of platinum and silver, and substituted this compound compounds with different ligands .
Aplicaciones Científicas De Investigación
Platinum;silver compounds have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of platinum;silver compounds involves their interaction with molecular targets such as DNA, proteins, and enzymes. In the case of anticancer drugs, this compound compounds form adducts with DNA, preventing its replication and transcription, leading to apoptosis of cancer cells . The compounds can also interact with proteins and enzymes, inhibiting their activity and affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to platinum;silver include:
Platinum;gold: Combines the properties of platinum and gold, used in high-precision applications.
Platinum;palladium: Known for its catalytic properties, used in automotive and chemical industries.
Silver;gold: Utilized in electronics and jewelry for its excellent conductivity and aesthetic appeal.
Uniqueness
This compound stands out due to its unique combination of high reactivity, stability, and antimicrobial properties. Unlike other similar compounds, this compound offers a balance of electrical conductivity and catalytic activity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
137456-60-1 |
|---|---|
Fórmula molecular |
Ag3Pt |
Peso molecular |
518.69 g/mol |
Nombre IUPAC |
platinum;silver |
InChI |
InChI=1S/3Ag.Pt |
Clave InChI |
GNLCAVBZUNZENF-UHFFFAOYSA-N |
SMILES canónico |
[Ag].[Ag].[Ag].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
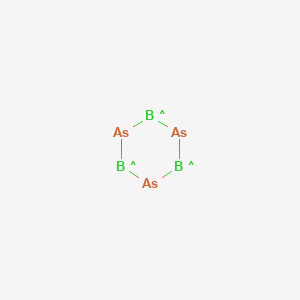
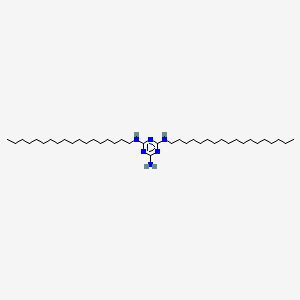
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
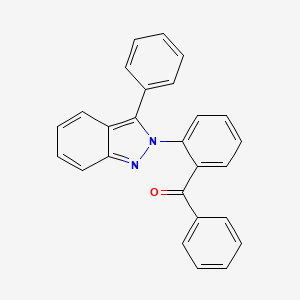
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
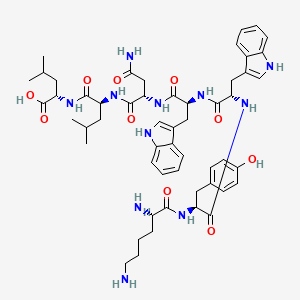
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
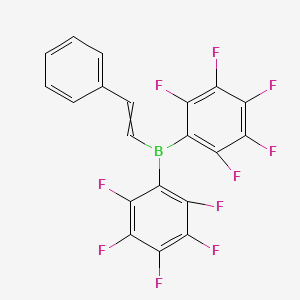
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
